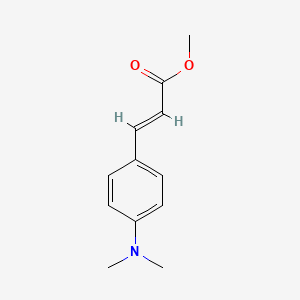

Methyl 3-(4-(dimethylamino)phenyl)acrylate

Description

Significance of Donor-π-Acceptor Systems in Chemical Research

Donor-π-acceptor (D-π-A) systems are a class of organic molecules characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to a significant change in the molecule's dipole moment. This charge redistribution is the origin of many of their interesting properties, including large nonlinear optical (NLO) responses and environment-sensitive fluorescence. jmcs.org.mxrsc.org The ability to tune these properties by modifying the donor, acceptor, or the π-linker has made D-π-A systems a major focus of research for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes for sensing and bioimaging. jmcs.org.mxchemspider.com

Overview of Acrylate (B77674) Esters as Versatile Building Blocks

Acrylate esters are a highly versatile class of organic compounds that serve as crucial building blocks in polymer chemistry and organic synthesis. Their general structure features a vinyl group directly attached to a carbonyl carbon of an ester. This bifunctionality allows them to participate in a wide array of chemical transformations. The carbon-carbon double bond is susceptible to polymerization, forming the backbone of a vast range of acrylic polymers with diverse applications. Furthermore, the α,β-unsaturated nature of the ester makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions. Common synthetic routes to acrylates include the Wittig reaction, Knoevenagel condensation, and Heck coupling, which offer a range of methodologies to introduce the acrylate functionality into a molecule. researchgate.netresearchgate.netnih.gov

Positioning Methyl 3-(4-(dimethylamino)phenyl)acrylate as a Model Chromophore for Fundamental Studies

This compound serves as an archetypal D-π-A chromophore. In this molecule, the dimethylamino group acts as a potent electron donor, the phenyl ring and the conjugated double bond form the π-system, and the methyl acrylate group functions as the electron acceptor. This well-defined structure allows for the systematic study of the fundamental principles governing the behavior of D-π-A systems. Its relatively simple synthesis and the presence of key spectroscopic handles make it an ideal candidate for investigating phenomena such as solvatochromism, where the absorption and emission spectra of the molecule are sensitive to the polarity of its environment. researchgate.netnih.gov These characteristics have positioned it as a valuable tool for researchers seeking to understand and predict the properties of more complex D-π-A materials.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7560-48-7 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₅NO₂ | sigmaaldrich.com |

| Molecular Weight | 205.25 g/mol | sigmaaldrich.com |

| IUPAC Name | Methyl (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoate | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[4-(dimethylamino)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)11-7-4-10(5-8-11)6-9-12(14)15-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGVSZCAHWJHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244939 | |

| Record name | Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-48-7 | |

| Record name | Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 4 Dimethylamino Phenyl Acrylate

Established Synthetic Pathways for the Compound

The synthesis of Methyl 3-(4-(dimethylamino)phenyl)acrylate can be achieved through several established chemical reactions. These routes primarily involve the formation of the α,β-unsaturated ester system, starting from commercially available precursors.

A prominent method for synthesizing cinnamate derivatives is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of 4-(dimethylamino)benzaldehyde with a compound containing an active methylene group, such as methyl acetate or a related derivative.

The Knoevenagel condensation is a significant carbon-carbon bond-forming reaction that provides a wide range of key intermediates for various applications. arkat-usa.org The reaction is often catalyzed by a weak base.

| Reactants | Catalyst/Solvent | Product | Notes |

|---|---|---|---|

| 4-(dimethylamino)benzaldehyde and Ethyl cyanoacetate | Dicationic dimethyl phosphate ionic liquids | Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | Demonstrates the utility of Knoevenagel condensation for similar structures. arkat-usa.org |

| 2-methoxybenzaldehyde and Thiobarbituric acid | Piperidine/Ethanol | Enone product | Illustrates the use of piperidine as a base catalyst in Knoevenagel condensations. wikipedia.org |

Another common synthetic route is the esterification of the corresponding carboxylic acid, 3-(4-(dimethylamino)phenyl)acrylic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.com

The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Various acid catalysts can be employed to facilitate this reaction.

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| Cinnamic acid | Methanol | HCl or H₂SO₄ | Methyl cinnamate | chemicalbook.com |

| Acrylic acid | Methanol or Ethanol | Sulphuric acid | Methyl acrylate (B77674) or Ethyl acrylate | researchgate.net |

| 3,4-dimethoxycinnamic acid | Isoamyl alcohol | MNBA/DMAP | Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate | mdpi.com |

The choice of catalyst plays a crucial role in the efficiency and selectivity of the synthesis of this compound and related compounds.

Piperidine: This secondary amine is a commonly used basic catalyst in Knoevenagel condensations, facilitating the deprotonation of the active methylene compound. wikipedia.orgresearchgate.net

Acids: Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are standard catalysts for Fischer esterification. chemicalbook.comresearchgate.net Lewis acids have also been employed in Knoevenagel condensations. arkat-usa.org

Metal-based Catalysts: While less common for the direct synthesis of this specific compound, metal-based catalysts are significant in related transformations. For instance, gold nanocatalysts supported on Zn-Al-mixed oxides have been used for the one-step oxidative esterification of methacrolein to methyl methacrylate. mdpi.com Palladium catalysts are used in the carbonylation of ethylene to produce methyl propionate, a precursor for methyl methacrylate. researchgate.net

Derivatization and Structural Modification Studies

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially new properties and applications.

The fundamental cinnamate and chalcone (B49325) scaffolds can be readily diversified.

Cinnamate Esters: By varying the alcohol used in the esterification of 3-(4-(dimethylamino)phenyl)acrylic acid, a library of different esters can be synthesized. For example, the synthesis of isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate was achieved through the esterification of 3,4-dimethoxycinnamic acid with isoamyl alcohol. mdpi.com

Chalcone Derivatives: Chalcones, which are α,β-unsaturated ketones, are structurally related to cinnamates and can be synthesized through Claisen-Schmidt condensation of an appropriate aldehyde and ketone. mdpi.com For instance, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one is a coumarin-chalcone derivative synthesized from 4-(dimethylamino)benzaldehyde. scienceopen.comnih.gov The synthesis of various chalcone derivatives often involves the reaction of substituted acetophenones with aromatic aldehydes. mdpi.com

| Derivative Type | Synthetic Method | Example Compound | Reference |

|---|---|---|---|

| Cinnamate Ester | Esterification | Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate | mdpi.com |

| Chalcone Derivative | Claisen-Schmidt Condensation | (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one | scienceopen.comnih.gov |

| α-Methyl Chalcone Derivative | Condensation | (E)-1-(2,5-dimethoxyphenyl)-3-(4-(dimethylamino)phenyl)-2-methylprop-2-en-1-one | researchgate.net |

Both the phenyl ring and the acrylate portion of the molecule are amenable to functionalization.

Phenyl Moiety: The aromatic ring can be substituted with various functional groups. For example, the synthesis of methyl 3-(4-bromomethyl)cinnamate involves the bromination of the methyl group on the phenyl ring of a precursor. chemicalbook.com Other derivatives such as methyl 3-(4-hydroxyphenyl)acrylate and methyl (E)-3-(4-(N,N-dimethylsulfamoyl)phenyl)acrylate have also been synthesized, indicating that the para-position of the phenyl ring can be modified. sigmaaldrich.comsigmaaldrich.com

Acrylate Moiety: The double bond of the acrylate group can undergo various addition reactions. Furthermore, the ester group can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols. The synthesis of methyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate demonstrates functionalization at the α-carbon of the acrylate system. chemspider.com

Exploration of Stereoisomers and Their Formation Mechanisms

The double bond in this compound gives rise to two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The formation of these stereoisomers is highly dependent on the synthetic route chosen.

The Wittig reaction is a widely used method for alkene synthesis. The stereochemical outcome of the Wittig reaction is influenced by the nature of the phosphorus ylide used. Stabilized ylides, which contain electron-withdrawing groups, typically favor the formation of the (E)-alkene. quora.comorganic-chemistry.orgwikipedia.org In the synthesis of this compound, a stabilized ylide would be required, which would be expected to yield predominantly the (E)-isomer. jove.commasterorganicchemistry.com Non-stabilized ylides, on the other hand, generally lead to the (Z)-alkene. quora.comjove.com The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orglibretexts.org The stability of this intermediate and the subsequent elimination of triphenylphosphine oxide determine the final stereochemistry of the alkene. libretexts.org

A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction , employs phosphonate carbanions and is known to show a strong preference for the formation of (E)-alkenes, often with high selectivity. wikipedia.orgorganic-chemistry.org This makes the HWE reaction a reliable method for obtaining the (E)-isomer of this compound. The increased E-selectivity is attributed to the steric hindrance in the transition state leading to the intermediate, which favors the anti-conformation that ultimately yields the trans-alkene. organic-chemistry.org Aromatic aldehydes, in particular, almost exclusively produce (E)-alkenes in HWE reactions. wikipedia.org

The Heck reaction , which couples an aryl halide with an alkene, is also known for its high stereoselectivity, typically yielding the trans-substituted alkene. researchgate.netorganic-chemistry.orgyoutube.com The mechanism involves a syn-addition of the aryl group and the palladium catalyst to the double bond, followed by a syn-elimination of a palladium hydride species, which results in the formation of the (E)-isomer. researchgate.net

Table 1: Expected Stereochemical Outcome of Different Synthetic Methods

| Synthetic Method | Typical Major Stereoisomer | Mechanistic Basis for Selectivity |

|---|---|---|

| Wittig Reaction (with stabilized ylide) | (E)-isomer | Thermodynamic control, formation of the more stable anti-betaine intermediate. quora.commasterorganicchemistry.com |

| Horner-Wadsworth-Emmons Reaction | (E)-isomer | Steric factors in the transition state favor the pathway leading to the trans product. wikipedia.orgorganic-chemistry.org |

| Heck Reaction | (E)-isomer | Syn-addition and syn-elimination mechanism. researchgate.net |

Mechanistic Investigations of Synthesis Reactions

The synthesis of this compound can be mechanistically understood by examining the pathways of the aforementioned reactions.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. wikipedia.org The mechanism begins with the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. study.comunacademy.combyjus.com This is followed by a series of steps involving dehydration to form the α,β-unsaturated acid. study.comunacademy.com Subsequent esterification would yield the final methyl ester product.

The Wittig reaction mechanism involves the nucleophilic addition of the ylide to the carbonyl group of the aldehyde, forming a betaine intermediate, which then cyclizes to an oxaphosphetane. libretexts.org This four-membered ring then decomposes to give the alkene and triphenylphosphine oxide. masterorganicchemistry.com The formation of a very stable phosphine oxide is the driving force for this reaction. quora.com

The Heck reaction follows a catalytic cycle involving a palladium catalyst. youtube.com The generally accepted mechanism includes the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of the alkene into the aryl-palladium bond. researchgate.net A subsequent β-hydride elimination releases the final product and regenerates the active palladium catalyst. researchgate.net

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO or a phosphine. organic-chemistry.orgwikipedia.org The mechanism starts with the conjugate addition of the nucleophilic catalyst to the activated alkene to form a zwitterionic intermediate. organic-chemistry.org This intermediate then acts as a nucleophile and adds to the aldehyde. Subsequent elimination of the catalyst yields the functionalized alkene. organic-chemistry.org

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The choice of catalyst and reaction conditions plays a crucial role in determining the yield and selectivity of the synthesis of this compound.

In the Heck reaction , the nature of the palladium catalyst and the ligands associated with it are critical. Electron-donating ligands can enhance the activity of the catalyst. mdpi.com The choice of the base and solvent also significantly impacts the reaction outcome. For instance, the use of bulky phosphine ligands is often necessary for less reactive aryl bromides or chlorides. mdpi.com The reaction temperature is also a key parameter, with higher temperatures often required for less reactive substrates. nih.gov

For the Wittig reaction , the choice of base to generate the ylide is important. Strong bases like n-butyllithium or sodium hydride are commonly used. masterorganicchemistry.com The solvent can also influence the stereoselectivity. For instance, in the presence of lithium salts, the stereochemical outcome can be affected. libretexts.org

In the Baylis-Hillman reaction , the catalyst, typically a tertiary amine or phosphine, is fundamental. organic-chemistry.org The reaction rate can be slow, and the choice of catalyst can have a significant impact. For example, DMAP and DBU have been shown to be superior to DABCO in some cases. organic-chemistry.org The solvent also plays a critical role, with protic solvents or additives sometimes accelerating the reaction. wikipedia.org

Table 2: Influence of Catalysts and Conditions on Analogous Reactions

| Reaction | Catalyst/Conditions | Effect on Yield and Selectivity |

|---|---|---|

| Heck Reaction | Pd(OAc)₂ with bulky phosphine ligands | Increased activity for less reactive aryl halides. mdpi.com |

| Triethylamine as base | Can also act as a reducing agent for the Pd(II) precursor. libretexts.org | |

| Wittig Reaction | Stabilized ylide | Favors formation of (E)-alkene. quora.comwikipedia.org |

| Presence of lithium salts | Can decrease Z-selectivity. libretexts.org | |

| Baylis-Hillman Reaction | DABCO vs. DBU/DMAP | DBU and DMAP can be more effective catalysts. organic-chemistry.org |

| Protic solvents (e.g., water, octanol) | Can dramatically accelerate the reaction rate. organic-chemistry.org |

Kinetic Studies of Formation Reactions

In the Heck reaction , the oxidative addition of the aryl halide to the Pd(0) catalyst is often considered the rate-determining step of the catalytic cycle. researchgate.net However, kinetic models can be complex, and in some cases, the formation of dimeric palladium species outside the main catalytic cycle can influence the observed reaction rates. semanticscholar.org A study on the Heck reaction of iodobenzene with but-3-en-2-ol allowed for the determination of the global order of the reaction and the calculation of rate constants. acs.orgresearchgate.net

For the Baylis-Hillman reaction , kinetic studies have shown that for aryl aldehydes, the rate-determining step is second-order in the aldehyde and first-order in the catalyst (e.g., DABCO) and the acrylate. organic-chemistry.org This has led to a proposed mechanism involving the formation of a hemiacetal intermediate. organic-chemistry.org The reaction is known to have a slow rate, which can be a limitation. wikipedia.org

The kinetics of the Wittig reaction are also complex. The decomposition of the betaine intermediate to form the oxaphosphetane is often the rate-determining step with simple Wittig reagents. libretexts.org For reactions under lithium-salt-free conditions with unbranched aldehydes, the reaction is considered to be under kinetic control. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the characteristic functional groups within the molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in Methyl 3-(4-(dimethylamino)phenyl)acrylate by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The spectrum provides clear evidence for the key structural components of the molecule.

The most prominent absorption band is the carbonyl (C=O) stretching vibration of the α,β-unsaturated ester, which is typically observed in the region of 1726-1705 cm⁻¹. researchgate.net The conjugation with the carbon-carbon double bond and the phenyl ring slightly lowers this frequency compared to a saturated ester. The carbon-carbon double bond (C=C) of the acrylate (B77674) moiety gives rise to a stretching vibration around 1632-1541 cm⁻¹. researchgate.netchemicalbook.com

Vibrations associated with the substituted aromatic ring are also evident. The C=C stretching vibrations within the phenyl ring appear in the 1615-1515 cm⁻¹ region. The C-N stretching vibration of the tertiary aromatic amine (dimethylamino group) is also identifiable. Furthermore, the spectrum contains characteristic C-O stretching bands for the ester group in the 1300-1100 cm⁻¹ range and C-H stretching and bending vibrations for the aromatic ring, vinyl group, and methyl groups. researchgate.netrsc.org

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| C=O Stretch | 1726 - 1705 | α,β-Unsaturated Ester |

| C=C Stretch | 1632 - 1541 | Alkene |

| C=C Stretch | 1615 - 1515 | Aromatic Ring |

| C-O Stretch | 1300 - 1100 | Ester |

| C-N Stretch | 1350 - 1250 | Aromatic Amine |

Data compiled from analogous structures. researchgate.netchemicalbook.comrsc.org

Raman spectroscopy serves as a complementary technique to FT-IR for analyzing molecular vibrations. While FT-IR measures absorption, Raman measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar, symmetric bonds, providing a distinct spectral fingerprint.

For this compound, the most intense signals in a Raman spectrum are expected to be the stretching vibrations of the C=C double bond of the acrylate chain and the C=C bonds of the phenyl ring. These symmetric vibrations often produce stronger Raman signals compared to their absorptions in an IR spectrum. The C=O stretching vibration is also observable in the Raman spectrum, though typically with less intensity than in the IR spectrum. The technique is also effective for identifying the vibrations of the C-C backbone and the symmetric stretching of the dimethylamino group. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational assignment. epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values allow for the unambiguous assignment of each proton in the structure.

The six protons of the electron-donating dimethylamino group appear as a sharp singlet at approximately 3.06 ppm. researchgate.netamazonaws.com The three protons of the methyl ester group also appear as a singlet, typically around 3.75 ppm. The protons on the para-substituted aromatic ring exhibit a characteristic AA'BB' splitting pattern, resulting in two distinct doublets. The two protons ortho to the acrylate group are deshielded and resonate downfield around 7.4 ppm, while the two protons ortho to the dimethylamino group are shielded and appear upfield around 6.7 ppm. amazonaws.com

The two vinylic protons on the acrylate double bond appear as two distinct doublets. The proton on the β-carbon (adjacent to the phenyl ring) is deshielded by the ring and the ester's carbonyl group, resonating at about 7.6 ppm. The proton on the α-carbon resonates further upfield at approximately 6.2 ppm. The coupling constant (J) between these two protons is typically around 16 Hz, which is characteristic of a trans or (E)-stereochemistry across the double bond.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet (d) | 1H | Vinylic H (β to C=O) |

| ~ 7.4 | Doublet (d) | 2H | Aromatic H (ortho to acrylate) |

| ~ 6.7 | Doublet (d) | 2H | Aromatic H (ortho to -N(CH₃)₂) |

| ~ 6.2 | Doublet (d) | 1H | Vinylic H (α to C=O) |

| ~ 3.75 | Singlet (s) | 3H | -OCH₃ |

| ~ 3.06 | Singlet (s) | 6H | -N(CH₃)₂ |

Data compiled from spectral data of closely related analogues. researchgate.netamazonaws.comresearchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 167 ppm. The carbons of the aromatic ring appear between 111 and 152 ppm, with the carbon atom attached to the nitrogen of the dimethylamino group being the most deshielded (~152 ppm) and the carbons ortho to it being the most shielded (~111 ppm). rsc.org The carbon attached to the acrylate group is found around 122 ppm, while the carbons ortho to it are at ~130 ppm.

The two vinylic carbons are also clearly distinguished. The β-carbon, attached to the aromatic ring, resonates at about 145 ppm, while the α-carbon is found further upfield at about 115 ppm. The carbons of the dimethylamino group appear as a single peak around 40 ppm, and the methyl ester carbon resonates at approximately 51 ppm. researchgate.netrsc.org

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (Ester) |

| ~ 152 | Aromatic C (ipso to -N(CH₃)₂) |

| ~ 145 | Vinylic C (β to C=O) |

| ~ 130 | Aromatic C (ortho to acrylate) |

| ~ 122 | Aromatic C (ipso to acrylate) |

| ~ 115 | Vinylic C (α to C=O) |

| ~ 111 | Aromatic C (ortho to -N(CH₃)₂) |

| ~ 51 | -OCH₃ |

| ~ 40 | -N(CH₃)₂ |

Data compiled from spectral data of closely related analogues. researchgate.netamazonaws.comrsc.org

While 1D NMR provides the fundamental structure, advanced 2D NMR techniques are employed to confirm assignments and probe the molecule's three-dimensional properties.

Stereochemical Assignment: The (E)-stereochemistry of the alkene is strongly indicated by the large coupling constant (~16 Hz) between the vinylic protons in the ¹H NMR spectrum. This assignment can be unequivocally confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY). libretexts.orglibretexts.org A NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å). For the (E)-isomer, a cross-peak would be observed between the β-vinylic proton and the ortho-protons of the aromatic ring, confirming their proximity on the same side of the molecule relative to the double bond. nanalysis.comacdlabs.com

Conformational Analysis: The molecule possesses conformational flexibility due to rotation around the C(aryl)–C(alkene) and C(alkene)–C(carbonyl) single bonds. This rotation gives rise to different conformers, such as the s-cis and s-trans forms, which relate to the orientation of the carbonyl group relative to the alkene C=C bond. nih.gov The predominant conformation in solution can be investigated using variable-temperature NMR studies and advanced techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), often in conjunction with computational chemistry. longdom.orgauremn.org.br These methods can identify the lowest energy (most populated) conformer by analyzing through-space interactions and thermodynamic parameters, providing a complete picture of the molecule's structure and dynamics in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₁₂H₁₅NO₂ and a calculated molecular weight of approximately 205.25 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 205. This peak confirms the molecular weight of the compound. The fragmentation of the molecule under EI conditions can lead to several characteristic daughter ions. Analysis of the closely related ethyl ester, Ethyl 3-(4-(dimethylamino)phenyl)acrylate (molecular weight 219.28 g/mol ), shows a prominent molecular ion peak at m/z 219, with other significant fragments at m/z 174 and 147. nih.gov This suggests that for this compound, fragmentation likely occurs via pathways such as the loss of the methoxy (B1213986) group (•OCH₃) or the entire methyl acrylate moiety.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Ion Structure | Description |

| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion [M]⁺ |

| 174 | [C₁₁H₁₂NO]⁺ | Loss of a methoxy radical (•OCH₃) |

| 146 | [C₁₀H₁₂N]⁺ | Loss of the methyl acrylate group |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) studies are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Both single-crystal and powder XRD methods provide complementary information about the structure of this compound.

Single Crystal X-ray Diffraction (SCXRD) provides precise data on bond lengths, bond angles, and the packing of molecules within a crystal lattice. While a dedicated SCXRD study for this compound was not found in the reviewed literature, extensive studies on highly analogous compounds, such as Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate, offer significant insights. sci-hub.seresearchgate.net These related donor-π-acceptor (D-π-A) molecules are known to crystallize in systems that facilitate strong intermolecular interactions. sci-hub.se

For instance, the analysis of Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate revealed that it crystallizes in the triclinic system with the P-1 space group. sci-hub.seresearchgate.net This type of packing is stabilized by a network of intermolecular forces. sci-hub.se The planarity of the conjugated system is a key feature, enabling efficient molecular stacking. nih.gov

Table 2: Crystallographic Data for the Analogous Compound Ethyl 2-cyano-3-(4-dimethylaminophenyl) acrylate

| Parameter | Value | Reference |

| Crystal System | Triclinic | sci-hub.seresearchgate.net |

| Space Group | P-1 | sci-hub.seresearchgate.net |

| a (Å) | 7.61 (17) | sci-hub.se |

| b (Å) | 8.42 (19) | sci-hub.se |

| c (Å) | 11.55 (2) | sci-hub.se |

| α (°) | 106.53 (5) | sci-hub.se |

| β (°) | 102.54 (5) | sci-hub.se |

| γ (°) | 102.54 (8) | sci-hub.se |

| Volume (ų) | 661 (4) | sci-hub.se |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify crystalline phases, and determine the degree of crystallinity. nist.gov The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting pattern is a fingerprint of the crystalline phases present. ibm.com

For related D-π-A chromophores, PXRD patterns have been used to confirm the high crystalline nature of the bulk material. researchgate.net The sharp, well-defined peaks in a PXRD pattern are indicative of a well-ordered crystalline structure. While a specific PXRD pattern for the title compound is not detailed in the available literature, this method remains a standard technique for confirming the phase purity and crystallinity of the synthesized bulk powder. nist.gov

The stability and packing of molecules in the crystal lattice are governed by a network of non-covalent intermolecular interactions. In structures of similar phenyl acrylate derivatives, C—H···O hydrogen bonds and C—H···π stacking interactions are key stabilizing forces. nih.gov

In the crystal lattice of this compound, several such interactions are anticipated:

C—H···O Hydrogen Bonds: These interactions would likely form between the hydrogen atoms of the methyl groups or the vinylic C-H group and the carbonyl oxygen atom of an adjacent molecule.

C—H···π Interactions: The electron-rich π-system of the dimethylamino-substituted phenyl ring can act as an acceptor for hydrogen atoms from the methyl or phenyl groups of neighboring molecules. Studies on similar structures confirm that C-H···π interactions are a significant stabilizing feature. sci-hub.senih.gov

These interactions collectively create a robust three-dimensional supramolecular architecture. nih.gov

Table 3: Likely Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | C-H (from methyl or vinyl groups) | O (from carbonyl group) | Contributes to the formation of molecular chains or dimers. nih.gov |

| C-H···π Stacking | C-H (from methyl or phenyl groups) | π-system of the phenyl ring | Important for stabilizing the three-dimensional packing arrangement. sci-hub.senih.govnih.gov |

| π···π Stacking | π-system of the phenyl ring | π-system of an adjacent phenyl ring | Major contributor to crystal cohesion and density. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of computational chemistry, providing a framework to predict and analyze molecular properties based on the principles of quantum mechanics. These calculations are crucial for understanding the behavior of Methyl 3-(4-(dimethylamino)phenyl)acrylate.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for optimizing the geometry of molecules, which corresponds to finding the lowest energy arrangement of atoms. For molecules similar in structure to this compound, such as other chalcone (B49325) derivatives, DFT calculations are routinely employed to predict their three-dimensional structures with high accuracy. nih.gov These calculations are foundational, as the optimized geometry is the starting point for most other computational analyses. The choice of functional, such as B3LYP, is a critical parameter in these calculations. nih.gov

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations. In the study of related organic compounds, HF methods have been used alongside DFT to provide a comparative analysis of molecular structures and electronic properties. nih.gov

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets such as 6-31G(d,p), 6-311G(d,p), and the aug-cc-pVDZ have been utilized in studies of similar acrylate (B77674) and chalcone systems. nih.gov The selection of an appropriate basis set is a trade-off between computational cost and the desired accuracy of the results. Larger basis sets generally provide more accurate results but require significantly more computational resources.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Photophysical Processes and Intramolecular Charge Transfer Ict Dynamics

Absorption Spectroscopy and UV-Vis Characterization

The absorption of ultraviolet-visible (UV-Vis) light by Methyl 3-(4-(dimethylamino)phenyl)acrylate promotes the molecule from its electronic ground state (S₀) to an excited state (S₁). This transition is typically a π-π* transition with a significant charge-transfer character.

Table 1: Absorption Maxima of the Analogous Compound (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) in Various Solvents.

| Solvent | Absorption Maximum (λ_abs) (nm) |

|---|---|

| Toluene | 413 |

| Acetonitrile | 417 |

| Dimethylformamide | 417 |

Data sourced from a study on a structurally similar compound, DAP, and may not represent the exact values for this compound. nih.gov

The phenomenon of solvatochromism, where the absorption or emission wavelength of a compound changes with the polarity of the solvent, is a hallmark of molecules with a significant change in dipole moment upon electronic excitation. In D-π-A systems like this compound, the excited state is generally more polar than the ground state due to the intramolecular charge transfer from the donor to the acceptor moiety.

As the polarity of the solvent increases, it stabilizes the more polar excited state to a greater extent than the ground state. This differential stabilization leads to a smaller energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the absorption maximum. Studies on various 3-(4-dimethylamino-phenyl)-acryloyl derivatives consistently show a red-shift in the absorption spectra as the solvent polarity increases, which is indicative of a significant change in the dipole moment of the molecule upon excitation researchgate.net. For the analogous compound DAP, the absorption maximum shifts from 413 nm in the less polar toluene to 417 nm in the more polar acetonitrile and dimethylformamide, demonstrating a positive solvatochromic effect nih.gov.

Fluorescence and Emission Spectroscopy

Following absorption of light, the excited molecule can relax to the ground state through various pathways, including the emission of light, a process known as fluorescence. The emission properties of this compound are highly sensitive to its environment.

The fluorescence emission of this compound and related compounds is characterized by a significant Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. This large Stokes shift is a direct consequence of the intramolecular charge transfer and the subsequent geometric relaxation of the molecule in the excited state.

The emission maxima (λ_em) of these compounds exhibit a pronounced positive solvatochromism, shifting to longer wavelengths in more polar solvents. This is because the highly polar ICT excited state is significantly stabilized by polar solvent molecules, leading to a lower energy emission. For the analogous compound DAP, the emission maximum is at 480 nm in toluene, while it red-shifts to 538 nm in acetonitrile and 541 nm in dimethylformamide nih.gov. This substantial shift of over 60 nm highlights the strong charge-transfer character of the emitting state.

The Stokes shift, consequently, also increases with solvent polarity. For DAP, the Stokes shift is greater than 3300 cm⁻¹ nih.gov.

Table 2: Photophysical Data for the Analogous Compound (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) in Various Solvents.

| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Toluene | 413 | 480 | 67 |

| Acetonitrile | 417 | 538 | 121 |

| Dimethylformamide | 417 | 541 | 124 |

Data sourced from a study on a structurally similar compound, DAP, and may not represent the exact values for this compound. nih.gov

A fascinating aspect of some D-π-A molecules is the phenomenon of dual fluorescence, where emission is observed from two distinct excited states. This is often attributed to the existence of a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.

Upon initial excitation, the molecule reaches a planar or near-planar LE state. In polar solvents, the molecule can then undergo a conformational change in the excited state, typically involving the twisting of the dimethylamino group relative to the phenyl ring. This twisting leads to a more complete charge separation and the formation of a stabilized, lower-energy TICT state. Emission from the LE state is higher in energy (shorter wavelength), while emission from the relaxed TICT state is lower in energy (longer wavelength).

A study on the closely related compound (E)-3-(4-Methylamino-phenyl)-acrylic acid methyl ester (MAPAME) has shown dual fluorescence, which was assigned to emissions from the locally excited and twisted intramolecular charge transfer states nih.gov. Theoretical calculations for MAPAME predict that a stabilized twisted excited state is responsible for the red-shifted charge transfer emission nih.gov. It is highly probable that this compound follows a similar excited-state relaxation pathway, where the solvent polarity plays a crucial role in modulating the energy barrier between the LE and TICT states and thus the observation of dual fluorescence.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For Methyl 3-[4-(dimethylamino)phenyl]acrylate, the fluorescence quantum yield is generally low, not exceeding 3.5% in solvents such as 1,4-dioxane, ethyl acetate, and methanol. This low quantum yield indicates that the deactivation of the S₁ excited state is dominated by non-radiative processes researchgate.net.

Time-Resolved Fluorescence and Excited State Lifetimes

The photophysical behavior of donor-acceptor substituted aromatic systems like this compound is often characterized by complex fluorescence decay kinetics. Studies on the closely related compound, (E)-3-(4-Methylamino-phenyl)-acrylic acid methyl ester (MAPAME), which differs by only one methyl group on the amine, have shown the presence of dual fluorescence. scielo.brchemspider.com This phenomenon is attributed to the emission from two distinct excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. scielo.brchemspider.com

Upon photoexcitation, the molecule first reaches the LE state, which retains a geometry similar to the ground state. Subsequently, in polar solvents, the molecule can undergo a conformational change, involving the twisting of the dimethylamino donor group relative to the acrylate (B77674) acceptor group, to form a more stable, highly polar TICT state. The LE state typically emits at shorter wavelengths (higher energy), while the charge-separated TICT state emits at longer wavelengths (lower energy), leading to the observation of two distinct fluorescence bands.

The lifetimes of these excited states are determined using time-resolved fluorescence spectroscopy, such as time-correlated single photon counting (TCSPC). The decay of the LE state fluorescence is often characterized by a short lifetime, as it is quenched by the formation of the ICT state. The decay associated with the ICT state can be more complex, reflecting the equilibrium dynamics between the LE and ICT states. For many similar molecules, the fluorescence decays are found to be double-exponential, consistent with a two-state reaction model.

Intramolecular Charge Transfer (ICT) State Characterization

Experimental Evidence for ICT (e.g., Solvatochromism, Lippert-Mataga Analysis)

The existence of an intramolecular charge transfer state is strongly supported by solvatochromism, which is the change in the absorption or emission spectra of a compound with a change in solvent polarity. For molecules like this compound, the emission spectrum shows a significant redshift (bathochromic shift) as the solvent polarity increases. This is because the highly polar ICT excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state or the LE state.

This behavior can be quantified using the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function, Δf.

A plot of the Stokes shift (Δν) versus the solvent orientation polarizability (Δf) is known as a Lippert-Mataga plot. A linear relationship with a positive slope is considered strong evidence for ICT, as it indicates that the dipole moment of the excited state (μe) is larger than that of the ground state (μg). The slope of this plot can be used to estimate the change in dipole moment upon excitation.

| Solvent | Polarity Function (Δf) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

|---|---|---|---|---|

| Hexane | ~0.001 | Data not available | Data not available | Data not available |

| Dioxane | ~0.021 | Data not available | Data not available | Data not available |

| Ethyl Acetate | ~0.201 | Data not available | Data not available | Data not available |

| Acetonitrile | ~0.305 | Data not available | Data not available | Data not available |

| Methanol | ~0.309 | Data not available | Data not available | Data not available |

Table 1. Representative data illustrating the expected solvatochromic shift for a compound exhibiting ICT. As solvent polarity (Δf) increases, the emission maximum shifts to longer wavelengths, resulting in a larger Stokes shift. Specific experimental values for this compound are not publicly available and are presented for illustrative purposes.

Theoretical Descriptions of ICT (e.g., TD-DFT, Dipole Moment Changes)

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), provide invaluable insights into the nature of the ICT state. These computational methods are used to model the electronic structure and potential energy surfaces of both the ground and excited states.

For the analogous compound MAPAME, TD-DFT calculations have been performed both in a vacuum and in a polar solvent (acetonitrile) using the Polarizable Continuum Model (PCM). scielo.brchemspider.com These calculations confirmed that upon excitation, there is a pathway from the initial LE state to a more stable, twisted excited state (TICT). scielo.brchemspider.com This stabilized TICT state is responsible for the red-shifted fluorescence band associated with charge transfer. scielo.brchemspider.com

A key outcome of these calculations is the determination of the molecular dipole moments in the ground (μg) and excited (μe) states. A significant increase in the dipole moment upon excitation (μe >> μg) is a hallmark of an ICT state. This large change in dipole moment explains the pronounced solvatochromism observed experimentally.

| State | Calculated Dipole Moment (Debye) | Method |

|---|---|---|

| Ground State (S₀) | Data not available | TD-DFT |

| Locally Excited (LE) State | Data not available | TD-DFT |

| Intramolecular Charge Transfer (ICT) State | Data not available | TD-DFT |

Table 2. Illustrative table of theoretical dipole moments for a molecule undergoing ICT, as would be calculated using TD-DFT. A substantial increase in the dipole moment is expected for the ICT state compared to the ground state. Specific calculated values for this compound are not publicly available.

Photochemical Reactivity and Stability Under Irradiation

Under ultraviolet irradiation, acrylate and cinnamate derivatives can undergo several photochemical reactions. The two most prominent photoreactions are E/Z (trans/cis) isomerization and [2+2] cycloaddition (dimerization).

Photoisomerization : The absorption of UV light can promote the molecule to an excited state where the rotational barrier around the central C=C double bond is significantly lowered. This allows for interconversion between the more stable E-isomer (trans) and the Z-isomer (cis). scielo.br The reaction can often reach a photostationary state, which is a specific ratio of isomers that depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

Photodimerization : In concentrated solutions or in the solid state, an excited molecule can react with a ground-state molecule in a [2+2] cycloaddition to form a cyclobutane dimer. Studies on related compounds like methyl 3-(2-furyl)acrylate and methyl cinnamate show that this reaction is often mediated by the triplet excited state. nih.govmdpi.com The reaction can be facilitated by a triplet sensitizer, such as benzophenone, which absorbs the light and transfers its triplet energy to the acrylate molecule. nih.govmdpi.com The regioselectivity and stereoselectivity of the dimerization depend on the alignment of the reacting molecules.

The presence of the electron-donating dimethylamino group can influence the excited-state properties and may affect the quantum yields and pathways of these photochemical reactions compared to unsubstituted cinnamates.

Polymerization Studies and Polymer Chemistry Applications

Methyl 3-(4-(dimethylamino)phenyl)acrylate as a Monomer

Free Radical Polymerization Kinetics and Mechanisms

Free-radical polymerization is a common method for polymerizing acrylate (B77674) monomers. The general mechanism involves three main stages: initiation, propagation, and termination. For acrylates like methyl methacrylate (MMA), the kinetics can be complex, often exhibiting an autoacceleration phenomenon known as the gel effect or Trommsdorff–Norrish effect. researchgate.net This effect arises from an increase in viscosity of the polymerization medium, which slows down termination reactions and leads to a rapid increase in the polymerization rate. researchgate.net The onset and intensity of this autoacceleration are influenced by factors such as monomer type, initiator concentration, and temperature. researchgate.net

The kinetic behavior of this compound in free radical polymerization would need to be determined experimentally. Key parameters such as the propagation rate constant (kp) and termination rate constant (kt) would be essential for understanding its polymerization profile.

Controlled Radical Polymerization (e.g., ATRP, RAFT) Approaches

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are widely used to synthesize polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.com

ATRP has been successfully applied to a variety of acrylate and methacrylate monomers. cmu.edu The process involves the reversible activation and deactivation of dormant polymer chains by a transition-metal complex, typically copper-based. cmu.edu For methyl acrylate (MA), ATRP can be conducted to produce well-controlled polymers, with the polymerization rate being first order with respect to monomer, initiator, and catalyst concentrations. cmu.edu A successful ATRP of this compound would require careful selection of the initiator, catalyst, ligand, and solvent to achieve good control over the polymerization. acs.org

RAFT polymerization is another versatile CRP method that utilizes a chain transfer agent (RAFT agent) to mediate the polymerization. sigmaaldrich.com This technique is compatible with a wide range of monomers and functional groups. The choice of the RAFT agent is crucial and depends on the specific monomer being polymerized. For MMA and MA, various dithiobenzoates, trithiocarbonates, and dithiocarbamates have been effectively used as RAFT agents. sigmaaldrich.comresearchgate.net The successful RAFT polymerization of this compound would depend on identifying a suitable RAFT agent that allows for a high chain transfer constant and minimal side reactions.

Photoinitiated Polymerization Mechanisms

Photoinitiated polymerization uses light to generate radical species that initiate polymerization. This method offers spatial and temporal control over the polymerization process. The initiation can occur through two main pathways: Type I, involving the unimolecular cleavage of the photoinitiator, and Type II, where the photoinitiator in its excited state interacts with a co-initiator to generate radicals. nih.gov Acrylate monomers are frequently used in photopolymerization for applications in coatings, inks, and adhesives. imaging.org The presence of the dimethylamino phenyl group in this compound might influence the photoinitiation process, potentially acting as a co-initiator in Type II systems.

Copolymerization is a technique used to create polymers with tailored properties by incorporating two or more different monomers into the polymer chain.

Copolymerization and Terpolymerization with Other Monomers

Influence of Monomer Ratios on Polymer Properties

The ratio of monomers in the feed during copolymerization significantly impacts the properties of the resulting copolymer, including its glass transition temperature (Tg), thermal stability, and mechanical properties. acs.orgmdpi.com For instance, in copolymers of methyl methacrylate and n-butyl acrylate, varying the monomer ratio allows for the tuning of properties between those of the respective homopolymers. mdpi.com The reactivity ratios of the comonomers determine the distribution of monomer units along the polymer chain, which in turn affects the final properties. To predict the behavior of this compound in a copolymerization, its reactivity ratios with other monomers would need to be experimentally determined. researchgate.net

Design of Multiresponsive Polymeric Materials (e.g., Thermo-, pH-, Salt-Responsive)

Polymers containing N,N-dialkylamino groups, such as the dimethylamino group in this compound, are known to exhibit stimuli-responsive behavior. d-nb.info The tertiary amine group can be protonated at low pH, leading to changes in the polymer's solubility and conformation. This pH-responsiveness is a key feature in the design of "smart" materials. acs.org Furthermore, polymers with such functional groups can also exhibit temperature sensitivity in aqueous solutions, often displaying a Lower Critical Solution Temperature (LCST). d-nb.info By copolymerizing this compound with other functional monomers, it is theoretically possible to design multiresponsive materials that react to changes in pH, temperature, and salt concentration. acs.orgd-nb.info

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data to generate a detailed article on "this compound" that strictly adheres to the requested outline.

The specific topics of:

Investigation of Polymerization Inhibitors and Retarders

...as they pertain solely to this compound, are not covered in the available scientific literature. Consequently, it is not possible to provide detailed research findings or data tables as requested without extrapolating from other, chemically distinct compounds, which would violate the instructions to focus exclusively on the specified molecule.

Emerging Research Directions and Future Perspectives

Design of Novel Derivatives with Tailored Electronic and Photophysical Properties

The inherent "push-pull" nature of Methyl 3-(4-(dimethylamino)phenyl)acrylate serves as a foundational scaffold for the design of a diverse range of derivatives with fine-tuned electronic and photophysical characteristics. The properties of such chromophores are highly sensitive to modifications in the donor, acceptor, and the π-conjugated bridge.

Key Research Findings:

Donor and Acceptor Strength: The electronic and photophysical properties can be systematically modified by altering the electron-donating and electron-withdrawing strengths of the terminal groups. For instance, replacing the dimethylamino group with stronger donors or the methyl acrylate (B77674) with stronger acceptors can lead to a more pronounced intramolecular charge transfer (ICT), resulting in a red-shift of the absorption and emission spectra.

π-Conjugated System: Extending the π-conjugated bridge, for example by introducing additional phenyl or thiophene units, can also lead to bathochromic shifts in the absorption spectra and enhance the nonlinear optical (NLO) properties.

Structural Rigidification: The design of derivatives with rigidified structures can improve fluorescence quantum yields and photostability by reducing non-radiative decay pathways.

| Derivative Type | Structural Modification | Expected Impact on Properties |

| Stronger Donor | Replacement of dimethylamino with groups like julolidine | Enhanced intramolecular charge transfer, red-shifted absorption/emission |

| Stronger Acceptor | Replacement of methyl acrylate with cyanoacrylate or dicyanovinyl groups | Increased electron-accepting ability, significant red-shift in spectra |

| Extended π-System | Insertion of thiophene or phenylenevinylene units | Bathochromic shift, potential for enhanced nonlinear optical response |

| Steric Hindrance | Introduction of bulky groups near the donor or acceptor | Can influence molecular packing and solid-state emission properties |

Integration into Advanced Material Systems (e.g., Optoelectronic Devices, Sensors – focusing on fundamental chemistry)

The unique photophysical properties of this compound and its derivatives make them promising candidates for integration into a variety of advanced material systems.

Optoelectronic Devices:

In the context of organic light-emitting diodes (OLEDs) , the fundamental chemistry of these "push-pull" molecules is crucial. Their ability to exhibit tunable emission colors based on subtle structural modifications allows for the development of emitters spanning the visible spectrum. The intramolecular charge transfer character of their excited states can also be harnessed to achieve high electroluminescence efficiencies.

For dye-sensitized solar cells (DSSCs) , derivatives of this compound can function as organic sensitizers. The dimethylamino group acts as an anchor to the semiconductor surface (e.g., TiO2), while the acrylate moiety can be further functionalized to optimize electronic coupling and charge injection processes. The broad absorption bands arising from the ICT transitions are beneficial for efficient light harvesting.

Chemical Sensors:

The principle behind using these compounds as chemosensors lies in the modulation of their photophysical properties upon interaction with an analyte. For instance, the coordination of metal ions to a derivative of this compound that has been functionalized with a specific binding site can perturb the intramolecular charge transfer process. This perturbation can lead to a detectable change in the color (colorimetric sensing) or fluorescence (fluorometric sensing) of the molecule. The design of the binding pocket is key to achieving high selectivity for a particular analyte.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides powerful tools for the predictive modeling of the electronic and photophysical properties of this compound and its derivatives. These methods allow for the in-silico design of new molecules with desired characteristics before their actual synthesis, saving significant time and resources.

Key Computational Parameters and their Significance:

| Computational Method | Calculated Property | Significance |

| DFT | Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | Predicts the electronic band gap, redox potentials, and charge transfer characteristics. |

| DFT | Molecular geometry optimization | Determines the most stable conformation of the molecule, which is crucial for accurate property prediction. |

| TD-DFT | UV-Vis absorption spectra | Predicts the wavelength of maximum absorption (λmax) and the intensity of electronic transitions. |

| TD-DFT | Excited state properties | Provides insights into the nature of the excited states (e.g., intramolecular charge transfer) and can be used to estimate fluorescence energies. |

| DFT/TD-DFT | Hyperpolarizability (β) | Predicts the second-order nonlinear optical response of the molecule. |

These computational approaches enable a systematic exploration of the structure-property relationships in this class of compounds, guiding the rational design of new materials with optimized performance for specific applications.

Exploration of New Synthetic Pathways for Scalability and Sustainability

The development of scalable and sustainable synthetic routes is crucial for the practical application of this compound and its derivatives. The Knoevenagel condensation is a common and effective method for the synthesis of such cinnamate derivatives. wikipedia.org

Knoevenagel Condensation:

This reaction typically involves the condensation of an active methylene compound (like methyl acetate) with an aldehyde (4-dimethylaminobenzaldehyde in this case), often catalyzed by a base. wikipedia.org

Recent Advances in Sustainable Synthesis:

Green Solvents: Research is focused on replacing traditional organic solvents with more environmentally friendly alternatives such as water or ethanol. In some cases, solvent-free conditions have been shown to be effective, leading to faster reactions and higher yields.

Heterogeneous Catalysts: The use of solid catalysts, such as zeolites or functionalized silicas, simplifies product purification as the catalyst can be easily removed by filtration and potentially reused. This minimizes waste generation compared to homogeneous catalysts.

Alternative Energy Sources: Microwave irradiation and ultrasound have been explored as energy sources to accelerate the reaction, often leading to shorter reaction times and improved energy efficiency compared to conventional heating.

Continuous Flow Synthesis: For large-scale production, continuous flow reactors offer advantages over batch processes in terms of safety, efficiency, and process control.

The exploration of these greener synthetic methodologies is essential for the environmentally responsible production of this compound and its derivatives, making them more viable for commercial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(4-(dimethylamino)phenyl)acrylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves palladium-catalyzed coupling reactions, as demonstrated in analogous acrylate syntheses. For example, a palladium(II) acetate/tri(o-tolyl)phosphine catalyst system with methyl acrylate and substituted aryl halides yields similar compounds under controlled conditions (e.g., 80–90°C, tetrabutylammonium chloride as a phase-transfer agent) . Optimization may involve adjusting catalyst loading, solvent polarity, and reaction time to improve yield (e.g., 61% yield reported for a structurally related acrylate) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm the presence of characteristic peaks (e.g., dimethylamino protons at δ ~2.17 ppm, acrylate vinyl protons at δ ~6.23–7.57 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 206.1181 for a related compound) .

- HPLC : Assess purity (>95% is typical for research-grade compounds) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : While specific data for this compound are limited, analogs suggest:

- Solubility : Enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to the dimethylamino group .

- Stability : Likely sensitive to prolonged light exposure; store under inert conditions.

- Melting Point : Comparable acrylates exhibit melting points between 80–85°C .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation of this compound, and what insights does this provide?

- Methodological Answer : Single-crystal X-ray studies of related acrylates reveal planar geometries for the aryl and acrylate moieties, with dihedral angles critical for intermolecular interactions (e.g., π-π stacking) . For this compound, crystallography would clarify steric effects of the dimethylamino group and its impact on packing efficiency .

Q. What strategies resolve contradictions in reported reaction yields for similar acrylate derivatives?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Systems : Compare palladium vs. base-catalyzed routes (e.g., NaOH in methanol for imidazole-containing analogs vs. Pd(OAc)₂ for aryl halide couplings ).

- Side Reactions : Monitor byproducts (e.g., Michael adducts) via LC-MS.

- Temperature Control : Higher temperatures (>100°C) may degrade sensitive intermediates .

Q. How does the dimethylamino group influence the biological activity of this compound compared to hydroxyl-substituted analogs?

- Methodological Answer : The dimethylamino group enhances lipophilicity and potential membrane permeability, which can be tested via:

- LogP Measurements : Compare with hydroxyl analogs (e.g., Methyl 3-(4-hydroxyphenyl)acrylate ).

- Enzyme Assays : Evaluate inhibition of targets like kinases or antimicrobial enzymes, leveraging the amino group’s basicity for pH-dependent interactions .

Q. What advanced spectroscopic techniques are critical for studying the electronic effects of the dimethylamino substituent?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect charge-transfer transitions between the electron-rich dimethylamino group and the acrylate’s conjugated system .

- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity in photochemical applications .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.